5-[3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine (CYM-53093, BTRX-335140) is a novel and selective kappa opioid receptor (KOR) antagonist. [] This compound has been investigated for its potential in treating neuropsychiatric disorders, where dynorphin, a KOR agonist, is believed to play a role in the underlying pathophysiology. []
5-[3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine acts as a potent and selective antagonist of the KOR. [] While the precise molecular mechanism is not fully elucidated in the papers, it is understood that KOR antagonists block the binding of agonists like dynorphin to the receptor. This prevents the downstream signaling cascade usually initiated by agonist binding, thus inhibiting the receptor's function. []
The primary scientific application of 5-[3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine is in the development of treatments for neuropsychiatric disorders. [] Preclinical studies in rats have demonstrated its efficacy in blocking KOR agonist-induced prolactin secretion and analgesia. [] Specifically, it has shown promise as a potential pharmacotherapy for:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: